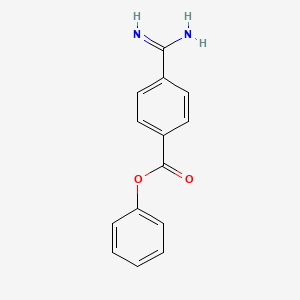
4-Amidinophenylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amidinophenylbenzoate, also known as this compound, is a useful research compound. Its molecular formula is C14H12N2O2 and its molecular weight is 240.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Medicinal Chemistry
Anticancer Activity
4-Amidinophenylbenzoate has been investigated for its potential anticancer properties. Studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, including leukemia and breast cancer cells. For instance, a derivative of this compound demonstrated significant inhibition of cell proliferation in vitro, suggesting its potential as a therapeutic agent in cancer treatment .
Mechanism of Action
The mechanism through which this compound exerts its anticancer effects is thought to involve the inhibition of specific enzymes related to tumor growth. It has been identified as an inhibitor of DNA methyltransferases, which play a crucial role in gene regulation and cancer progression. This inhibition leads to the reactivation of tumor suppressor genes, thereby hindering cancer cell proliferation .
Biochemical Applications
Enzyme Inhibition
this compound is also recognized for its ability to inhibit various enzymes involved in metabolic pathways. For example, it has been shown to effectively inhibit acetylcholinesterase, an enzyme that breaks down acetylcholine, thereby enhancing cholinergic signaling. This property makes it a candidate for the development of treatments for neurodegenerative diseases such as Alzheimer's disease .
Case Study: Acetylcholinesterase Inhibition
In a study evaluating the efficacy of this compound as an acetylcholinesterase inhibitor, the compound exhibited an IC50 value indicating potent inhibitory activity. Molecular docking studies further elucidated its binding interactions with the enzyme's active site, providing insights into its potential therapeutic applications in cognitive disorders .
Material Science
Synthesis of Functional Materials
In material science, this compound has been utilized as a precursor for synthesizing functional materials such as covalent organic frameworks (COFs). These materials are characterized by their high surface area and tunable porosity, making them suitable for applications in gas storage and separation technologies.
Propriétés
Numéro CAS |
50466-20-1 |
|---|---|
Formule moléculaire |
C14H12N2O2 |
Poids moléculaire |
240.26 g/mol |
Nom IUPAC |
phenyl 4-carbamimidoylbenzoate |
InChI |
InChI=1S/C14H12N2O2/c15-13(16)10-6-8-11(9-7-10)14(17)18-12-4-2-1-3-5-12/h1-9H,(H3,15,16) |
Clé InChI |
IGTONLPXDLZDKC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)C(=N)N |
SMILES canonique |
C1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)C(=N)N |
Synonymes |
4-(aminoiminomethyl)-benzoic acid phenyl ester 4-amidinophenyl benzoate 4-amidinophenylbenzoate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















